molecular formula C15H16N6 B7556609 1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine

1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine

Cat. No. B7556609
M. Wt: 280.33 g/mol
InChI Key: UHWCTDCHAHGBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src kinases are involved in the regulation of cell growth, differentiation, and survival, and are often overexpressed or hyperactivated in cancer cells. PP2 has been extensively studied in the field of cancer research due to its potential as a therapeutic agent.

Mechanism of Action

1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine selectively inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell growth, differentiation, and survival. 1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, migration, and invasion, induction of apoptosis, and modulation of synaptic plasticity. 1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine has also been shown to reduce inflammation and oxidative stress in various disease models.

Advantages and Limitations for Lab Experiments

1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine is a potent and selective inhibitor of Src family kinases, making it an ideal tool for studying the role of these kinases in various biological processes. However, 1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on 1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine, including the development of more potent and selective Src kinase inhibitors, the optimization of 1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine synthesis and delivery, and the exploration of 1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine's potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine.

Synthesis Methods

1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine can be synthesized through a multi-step process involving the coupling of 1-phenylpyrazolo[3,4-d]pyrimidine-4-amine with cyclobutanone followed by reduction with sodium borohydride to yield the desired product. The synthesis of 1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine has been optimized and improved over the years to increase yields and purity.

Scientific Research Applications

1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine has been extensively studied in various cancer models, including breast, lung, prostate, and colon cancer. It has been shown to inhibit tumor growth and metastasis by blocking Src kinase activity, which is involved in cancer cell proliferation, migration, and invasion. 1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine has also been studied in other areas of research, such as neurobiology, where it has been shown to modulate synaptic plasticity and learning and memory.

properties

IUPAC Name

1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c16-10-6-11(7-10)20-14-13-8-19-21(15(13)18-9-17-14)12-4-2-1-3-5-12/h1-5,8-11H,6-7,16H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCTDCHAHGBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine

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